Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines .
Scientific Research Applications
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptidomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the azetidine moiety allows it to act as a reactive intermediate, facilitating various biochemical reactions. The hydroxyl group and benzyl ester functionality contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxy-2-methylpropyl group.
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-2-oxoethylidene group instead of a hydroxy-2-methylpropyl group.
Uniqueness
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the hydroxy-2-methylpropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,18)8-13-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3 |
InChI Key |
OEZGRCWZDZMFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CN(C1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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